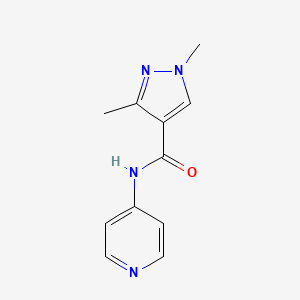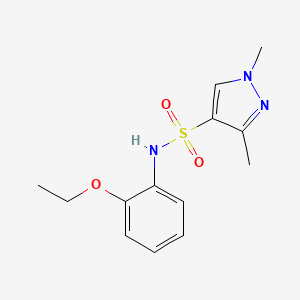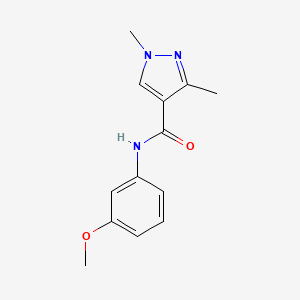
N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide
Overview
Description
N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide, also known as MPDC, is a chemical compound that belongs to the class of pyrazole derivatives. It is a white to off-white powder with a molecular formula of C13H15N3O2 and a molecular weight of 245.28 g/mol. MPDC has been widely studied for its potential use in scientific research due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and receptors in the body. N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been shown to bind to the cannabinoid receptor CB1, which is involved in pain perception and appetite regulation.
Biochemical and Physiological Effects:
N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting that it may have potential as an anticancer agent.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is its versatility in scientific research. It can be used in a range of experiments, from in vitro cell culture studies to in vivo animal models. N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is also relatively easy to synthesize and purify, making it a cost-effective option for researchers. However, one limitation of N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide is its limited solubility in water, which may make it difficult to use in certain experimental conditions.
Future Directions
There are several future directions for research on N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide. One area of interest is the development of more potent and selective derivatives of N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide for use as therapeutic agents. Another area of interest is the investigation of the potential use of N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide as a diagnostic tool for certain diseases. Additionally, further studies are needed to fully understand the mechanism of action of N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide and its potential applications in scientific research.
Scientific Research Applications
N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has been extensively studied for its potential use in scientific research. It has been shown to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide has also been investigated for its potential use as a diagnostic tool for certain diseases, such as Alzheimer's disease and Parkinson's disease.
properties
IUPAC Name |
N-(3-methoxyphenyl)-1,3-dimethylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2/c1-9-12(8-16(2)15-9)13(17)14-10-5-4-6-11(7-10)18-3/h4-8H,1-3H3,(H,14,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXSHMTNWMIIUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)NC2=CC(=CC=C2)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methoxyphenyl)-1,3-dimethyl-1H-pyrazole-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



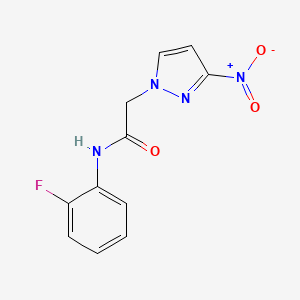
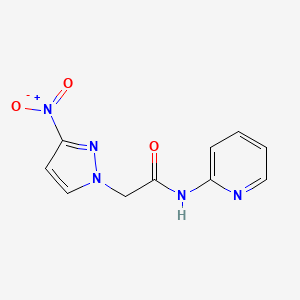
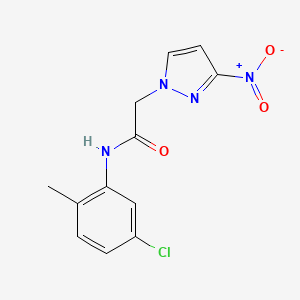
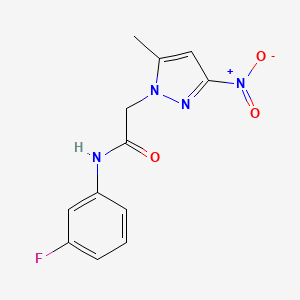
![4-{[(4-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747341.png)
![4-{[(3-fluorophenyl)amino]carbonyl}phenyl 1-methyl-1H-pyrazole-3-carboxylate](/img/structure/B3747342.png)
![3-(4-bromophenyl)imidazo[1,5-a]pyridine](/img/structure/B3747349.png)
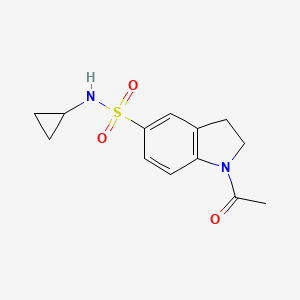
![2,2-diphenyl-N-[2-(2-thienyl)ethyl]acetamide](/img/structure/B3747355.png)
![2-ethoxy-5-[(isopropylamino)sulfonyl]benzamide](/img/structure/B3747363.png)
![N-(2-furylmethyl)-4,6-dimethyl-3-[(4-methylbenzoyl)amino]thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747372.png)
![3-amino-5-chloro-N-(2-furylmethyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B3747373.png)
